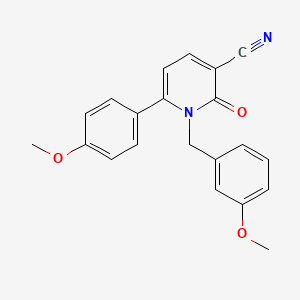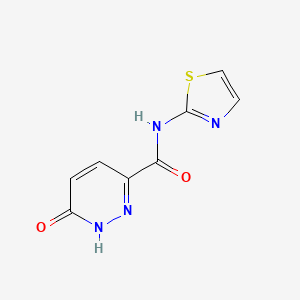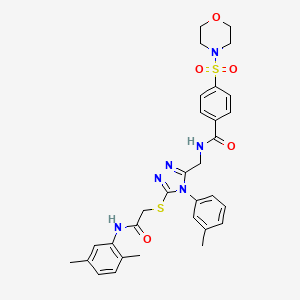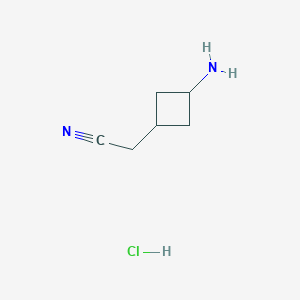![molecular formula C20H27NO2 B2875389 N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide CAS No. 2411308-42-2](/img/structure/B2875389.png)
N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide, also known as CYM5442, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
作用機序
N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide acts as a selective antagonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a role in the regulation of lipid metabolism, inflammation, and cell proliferation. This compound binds to PPARδ and inhibits its transcriptional activity, leading to the downstream effects observed in scientific research.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis through the downregulation of cyclin D1 and Bcl-2. In inflammation studies, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. In neurological disorders, this compound has been shown to have neuroprotective effects through the upregulation of brain-derived neurotrophic factor (BDNF) and the reduction of oxidative stress.
実験室実験の利点と制限
One advantage of N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide in lab experiments is its selectivity for PPARδ, which allows for specific targeting of this receptor. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties. However, one limitation of this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide. One area of interest is the potential use of this compound in combination with other therapies for cancer treatment. Another area of research is the exploration of this compound's effects on metabolic disorders, such as obesity and diabetes. Additionally, further studies are needed to fully understand the mechanisms of this compound's neuroprotective effects and its potential for use in neurological disorders.
合成法
N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide can be synthesized through a multistep process involving the reaction of 4-cyclobutylbenzaldehyde with ethyl 3-hydroxycyclobutylacetate, followed by the formation of a propenamide derivative. The final compound is obtained through purification and isolation processes.
科学的研究の応用
N-[(4-Cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide has been studied for its potential therapeutic applications in several areas of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorders, this compound has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
N-[(4-cyclobutylphenyl)methyl]-N-[2-(3-hydroxycyclobutyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-2-20(23)21(11-10-16-12-19(22)13-16)14-15-6-8-18(9-7-15)17-4-3-5-17/h2,6-9,16-17,19,22H,1,3-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCBYLMYQNKTGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC1CC(C1)O)CC2=CC=C(C=C2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2875310.png)
![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875313.png)


![1-(2-chloro-6-fluorobenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2875316.png)
![N-Cyclopropyl-3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]benzamide](/img/structure/B2875317.png)




![(1S,2S)-2-[(3-Bromophenyl)methylamino]cyclohexan-1-ol](/img/structure/B2875326.png)
![N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2875327.png)

